molecular formula C16H18N2O6 B2445720 6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid CAS No. 688774-08-5

6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid

Cat. No. B2445720
CAS RN: 688774-08-5
M. Wt: 334.328
InChI Key: WYUNRUMHEVHWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid, also known as MCH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis

6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid and related compounds have been explored in various chemical syntheses. For example, Chern et al. (1988) described the synthesis of related quinazoline derivatives through reactions involving anthranilamide and isocyanates (Chern, Shish, Chang, Chan, & Liu, 1988). Similarly, Yan and Ouyang (2013) synthesized quinazoline derivatives with potential for further pharmaceutical applications (Yan & Ouyang, 2013).

Molecular Structure Analysis

Studies have also focused on the molecular structure of quinazoline derivatives. For instance, Geum and Suhara (1986) examined the structure of a maleic anhydride adduct related to this compound, providing insights into its chemical behavior (Geum & Suhara, 1986).

Pharmacological Properties

While avoiding specifics on drug use and side effects, it is notable that related quinazoline derivatives have been investigated for their pharmacological properties. Takahashi et al. (1998) explored YM872, a compound structurally related to quinazoline, for its potential neuroprotective effects (Takahashi et al., 1998).

Synthesis Techniques and Applications

Further, the research extends to novel synthesis techniques and applications of quinazoline derivatives. Costa et al. (2004) presented a palladium-catalyzed method for synthesizing various quinazoline compounds, indicating their broad utility in organic chemistry (Costa et al., 2004).

properties

IUPAC Name

6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-24-15(22)10-6-7-11-12(9-10)17-16(23)18(14(11)21)8-4-2-3-5-13(19)20/h6-7,9H,2-5,8H2,1H3,(H,17,23)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNRUMHEVHWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid

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